

potential degradation pathways of FAAH-IN-2

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Compound of Interest		
Compound Name:	FAAH-IN-2	
Cat. No.:	B1677180	Get Quote

Technical Support Center: FAAH-IN-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FAAH-IN-2**.

Frequently Asked Questions (FAQs)

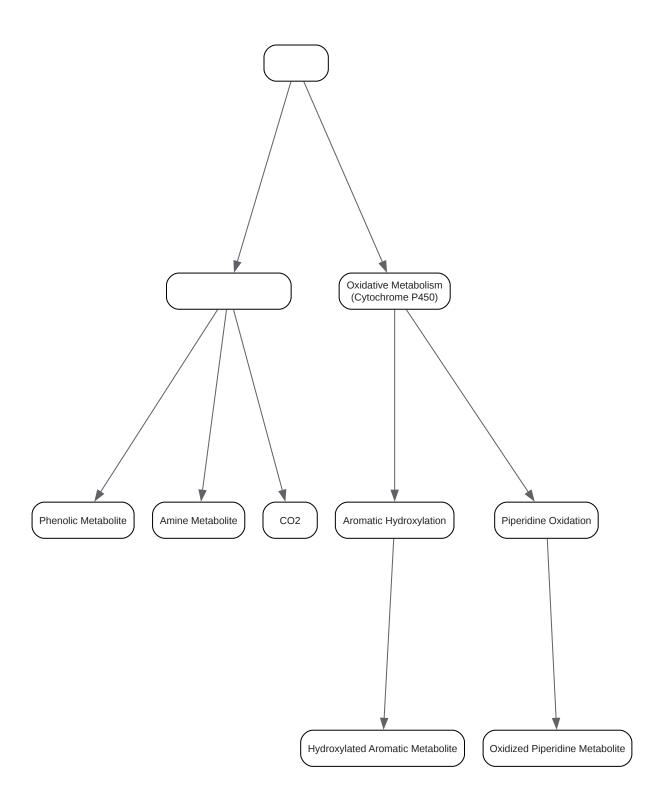
Q1: What are the potential metabolic and chemical degradation pathways of **FAAH-IN-2**?

A1: Based on the chemical structure of **FAAH-IN-2**, a carbamate-based inhibitor, the primary degradation pathways are anticipated to be hydrolysis of the carbamate bond and oxidation of its aromatic and aliphatic cyclic moieties.

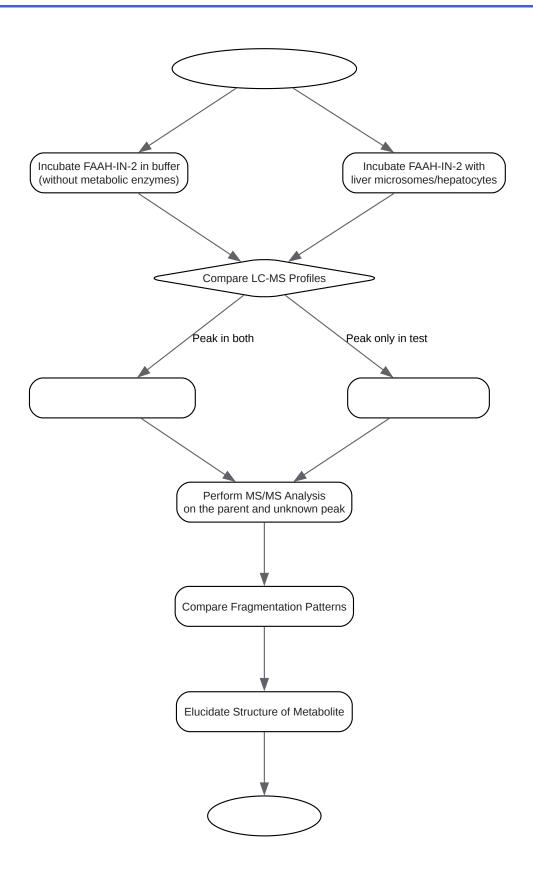
- Hydrolysis: The carbamate group is susceptible to hydrolysis, which can be chemically or enzymatically mediated. This process would cleave the molecule, yielding a phenol, an amine, and carbon dioxide. The rate of hydrolysis is influenced by pH and the electronic properties of the aromatic ring. Generally, N-monosubstituted carbamates of phenols can be labile to chemical hydrolysis.[1]
- Oxidative Metabolism: The aromatic rings and the piperidine ring of **FAAH-IN-2** are potential sites for oxidation by cytochrome P450 (CYP) enzymes in vivo.[2][3][4][5] Aromatic hydroxylation can occur, typically at the para position, forming phenolic metabolites.[2][6] The piperidine ring can also undergo oxidation.

Below is a diagram illustrating the potential degradation pathways.









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